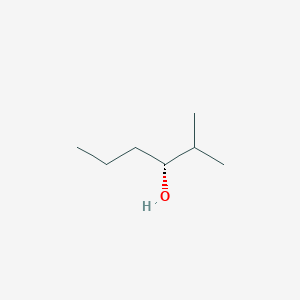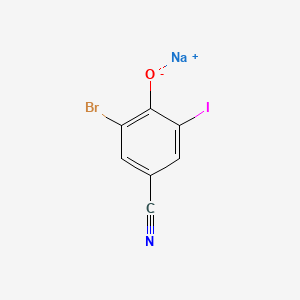
Sodium 3-bromo-4-hydroxy-5-iodophenylcyanide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sodium 3-bromo-4-hydroxy-5-iodophenylcyanide: is a chemical compound with the molecular formula C7H3BrINO.Na. It is known for its unique structure, which includes bromine, iodine, and cyanide groups attached to a phenyl ring. This compound is used in various scientific research applications due to its distinctive chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Sodium 3-bromo-4-hydroxy-5-iodophenylcyanide typically involves the bromination, iodination, and cyanation of a phenol derivative. The reaction conditions often require the use of specific reagents and catalysts to ensure the correct substitution pattern on the phenyl ring.
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes, including the preparation of intermediate compounds. The reaction conditions are carefully controlled to achieve high yields and purity. Common methods include the use of halogenating agents and cyanide sources under controlled temperature and pressure conditions.
Análisis De Reacciones Químicas
Types of Reactions: Sodium 3-bromo-4-hydroxy-5-iodophenylcyanide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinones.
Reduction: The compound can be reduced to remove halogen atoms or convert the cyanide group to an amine.
Substitution: The bromine and iodine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as sodium azide or thiols.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines or dehalogenated compounds.
Aplicaciones Científicas De Investigación
Chemistry: Sodium 3-bromo-4-hydroxy-5-iodophenylcyanide is used as a building block in organic synthesis
Biology: In biological research, this compound can be used to study the effects of halogenated phenylcyanides on cellular processes. It may also serve as a precursor for the synthesis of biologically active molecules.
Medicine: The compound’s potential medicinal applications include the development of new drugs with antimicrobial or anticancer properties. Its unique structure allows for the exploration of novel mechanisms of action.
Industry: In industrial applications, this compound can be used in the production of specialty chemicals and materials. Its reactivity makes it valuable for creating polymers and other advanced materials.
Mecanismo De Acción
The mechanism of action of Sodium 3-bromo-4-hydroxy-5-iodophenylcyanide involves its interaction with molecular targets such as enzymes and receptors. The presence of halogen atoms and the cyanide group allows it to form strong interactions with these targets, potentially inhibiting their activity or altering their function. The specific pathways involved depend on the biological context and the nature of the target molecules.
Comparación Con Compuestos Similares
- Sodium 2-bromo-4-cyano-6-iodophenolate
- Sodium 3-bromo-4-hydroxy-5-iodophenylcyanide
Comparison: this compound is unique due to its specific substitution pattern on the phenyl ring. This unique structure imparts distinct chemical properties, making it valuable for specific applications in research and industry. Compared to similar compounds, it may offer different reactivity and biological activity, providing opportunities for novel applications.
Propiedades
Número CAS |
19524-05-1 |
|---|---|
Fórmula molecular |
C7H2BrINNaO |
Peso molecular |
345.89 g/mol |
Nombre IUPAC |
sodium;2-bromo-4-cyano-6-iodophenolate |
InChI |
InChI=1S/C7H3BrINO.Na/c8-5-1-4(3-10)2-6(9)7(5)11;/h1-2,11H;/q;+1/p-1 |
Clave InChI |
FNZRXMVEPAKCQF-UHFFFAOYSA-M |
SMILES canónico |
C1=C(C=C(C(=C1Br)[O-])I)C#N.[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


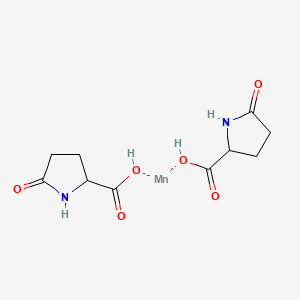
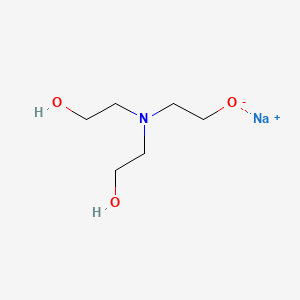
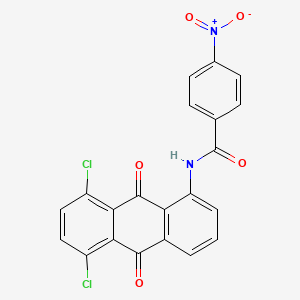
![Ethyl 4-pentyl-1-oxaspiro[2.4]heptane-2-carboxylate](/img/structure/B12666198.png)
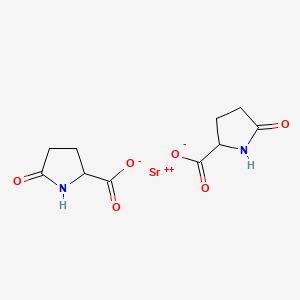

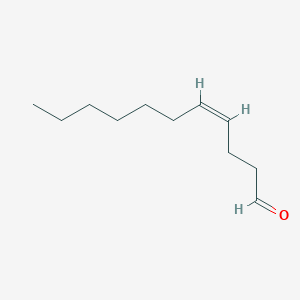

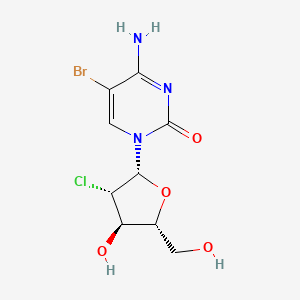


![2,4-Dinitro-6-[[2-(phenylamino)-1-naphthyl]azo]phenol](/img/structure/B12666259.png)
